molecular formula C21H20O6 B2430021 3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one CAS No. 864818-65-5

3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B2430021
CAS No.: 864818-65-5
M. Wt: 368.385
InChI Key: LHPPKOYPKCGEHS-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 2,5-dimethoxyphenyl group, a methyl group, and a 2-oxopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a base, followed by further functionalization to introduce the 2,5-dimethoxyphenyl and 2-oxopropoxy groups . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-methyl-6-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(22)11-26-15-6-8-19-16(10-15)13(2)20(21(23)27-19)17-9-14(24-3)5-7-18(17)25-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPPKOYPKCGEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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